Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate
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Description
Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies and Reactions
A variety of synthetic strategies have been employed to create structurally related compounds, demonstrating the versatility of these molecules in organic synthesis. For instance, the preparation of Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrroles and derivatives by reacting starting compounds with chloromethyloxirane showcases the compound's potential in generating N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones through oxirane ring opening by heterocyclic amines (Krutošíková et al., 2001).
Reactions of Functionalized Pyridines
The reaction of 4-hydroxy-6-methyl-2-pyridone with various reactants to afford corresponding 4H-pyrano[3,2-c]pyridines, and the subsequent manipulation into fused systems, highlights a methodology for creating complex heterocyclic structures, illustrating the chemical flexibility and reactivity of pyridine derivatives (Mekheimer et al., 1997).
Molecular and Crystal Structures
Studies on molecular and crystal structures of derivatives, including 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, reveal insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such research aids in understanding the physical and chemical properties of these compounds at the molecular level (Kuleshova & Khrustalev, 2000).
Potential Biological Activities
- Analgesic Properties: The chemical modification of pyridine moieties in certain molecules, aiming to optimize biological properties, has been explored. For example, the synthesis and evaluation of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides for their analgesic properties indicate that specific modifications can enhance biological activity, showcasing the potential of these compounds in medicinal chemistry (Ukrainets et al., 2015).
Properties
IUPAC Name |
methyl 1-(6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-33-25(32)18-10-13-27(14-11-18)24(31)20-15-19-22(29(20)16-17-7-3-2-4-8-17)26-21-9-5-6-12-28(21)23(19)30/h2-9,12,15,18H,10-11,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZMWMXSNMJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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